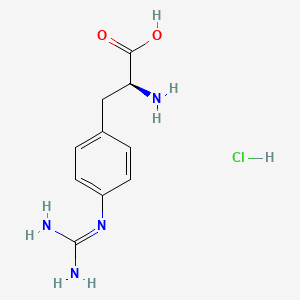
p-Guanidinophenylalanine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Guanidinophenylalanine hydrochloride: is a derivative of phenylalanine, an amino acid, where the para position of the phenyl ring is substituted with a guanidine group. This compound is often used in biochemical research due to its unique properties and interactions with enzymes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Guanidinophenylalanine hydrochloride typically involves the introduction of a guanidine group to the phenylalanine molecule. One common method is the reaction of phenylalanine with a guanidinating agent under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would include steps such as purification, crystallization, and drying to obtain the final product in a pure form .
Análisis De Reacciones Químicas
Types of Reactions: p-Guanidinophenylalanine hydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize the guanidine group, potentially leading to the formation of urea derivatives.
Substitution: The guanidine group can be substituted with other functional groups using reagents like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields smaller peptides or amino acids, while oxidation may produce urea derivatives .
Aplicaciones Científicas De Investigación
p-Guanidinophenylalanine hydrochloride has a wide range of applications in scientific research:
Biology: The compound is employed in studies involving protein synthesis and degradation, providing insights into cellular processes.
Medicine: Research on this compound contributes to the development of therapeutic agents targeting specific enzymes or pathways.
Mecanismo De Acción
The mechanism of action of p-Guanidinophenylalanine hydrochloride involves its interaction with enzymes, particularly proteases. The guanidine group mimics the structure of arginine, allowing the compound to bind to the active site of enzymes like trypsin. This binding leads to the hydrolysis of the compound, providing valuable information about enzyme specificity and activity .
Comparación Con Compuestos Similares
Arginine: Both arginine and p-Guanidinophenylalanine hydrochloride contain a guanidine group, making them substrates for similar enzymes.
Phenylalanine: The parent compound of this compound, phenylalanine, lacks the guanidine group but shares the same phenyl ring structure.
Uniqueness: this compound is unique due to its combination of the phenylalanine backbone with a guanidine group, providing distinct biochemical properties and making it a valuable tool in enzymatic studies .
Propiedades
Número CAS |
64043-92-1 |
|---|---|
Fórmula molecular |
C10H15ClN4O2 |
Peso molecular |
258.70 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[4-(diaminomethylideneamino)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H14N4O2.ClH/c11-8(9(15)16)5-6-1-3-7(4-2-6)14-10(12)13;/h1-4,8H,5,11H2,(H,15,16)(H4,12,13,14);1H/t8-;/m0./s1 |
Clave InChI |
FGUIHKZJZSDDHP-QRPNPIFTSA-N |
SMILES isomérico |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)N=C(N)N.Cl |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)O)N)N=C(N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


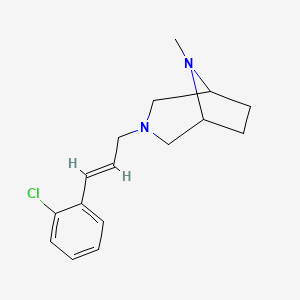

![6-Phenyl-3-(prop-2-yn-1-yl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B14503448.png)

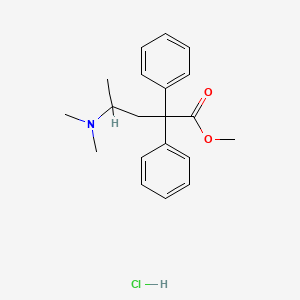
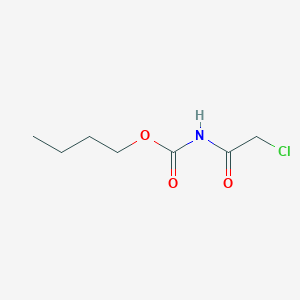
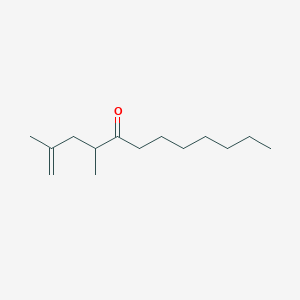
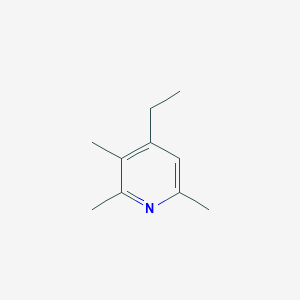
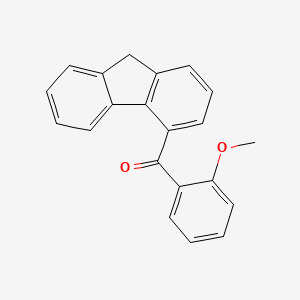
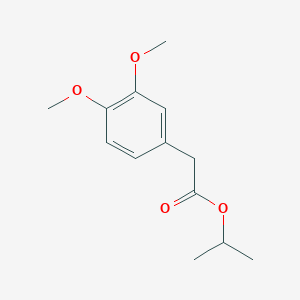
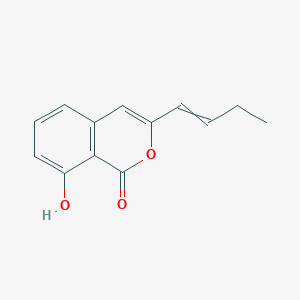

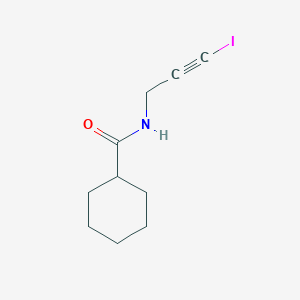
![3-[3-(Trifluoromethyl)phenyl]octahydropyrido[2,1-c][1,4]oxazin-3-ol](/img/structure/B14503521.png)
